2-Acetylfuran

Conformational analysis Spectroscopy Computational chemistry

Specify 2-Acetylfuran (CAS 1192-62-7) to guarantee the 2-position acetyl substitution essential for aldol condensations, chalcone anticancer scaffolds, and Cu-Al catalyzed hydrogenation to furan homologs (95% yield). Structural analogs such as 2-acetyl-5-methylfuran or 2-propionylfuran exhibit divergent oxidation kinetics, conformational equilibria, and sensory profiles that compromise cephalosporin intermediate fidelity, flavor authenticity (sweet balsam almond cocoa caramel coffee at 0.1–5 ppm), and combustion diagnostic accuracy. Verify ≥98% purity via GC to ensure batch-to-batch reproducibility in drug discovery and biomass-derived platform chemical programs.

Molecular Formula C6H6O2
Molecular Weight 110.11 g/mol
CAS No. 1192-62-7
Cat. No. B1664036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylfuran
CAS1192-62-7
Synonyms2-Acetylfuran;  2 Acetylfuran;  2Acetylfuran;  Acetylfuran;  NSC 4665;  NSC 49133; 
Molecular FormulaC6H6O2
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CO1
InChIInChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
InChIKeyIEMMBWWQXVXBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery slightly soluble in water;  Slightly soluble in propylene glycol, vegetable oils
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylfuran (CAS 1192-62-7) for Flavor, Synthesis & Biofuel Research: Technical Specifications & Selection Guide


2-Acetylfuran (2-Furyl methyl ketone) is a heterocyclic aromatic ketone consisting of a furan ring substituted with an acetyl group at the 2-position [1]. It is characterized as a colorless to yellow-brown solid with a melting point of 26–33 °C and a density of 1.097–1.098 g/mL at 20–25 °C [2]. The compound is naturally formed via the Maillard reaction during food processing and serves as a versatile building block in the synthesis of pharmaceuticals, fine chemicals, and furan-based natural product analogs .

Why 2-Acetylfuran Cannot Be Replaced by Other Furan Derivatives: A Comparative Selection Guide


Substituting 2-acetylfuran with its closest structural analogs—such as 2-acetyl-5-methylfuran, 2-propionylfuran, 2-ethylfuran, or 2-methylfuran—is not scientifically interchangeable because each compound exhibits distinct conformational equilibria, oxidation kinetics, combustion characteristics, and sensory profiles that directly impact experimental outcomes and product performance [1][2][3]. The following quantitative evidence demonstrates that 2-acetylfuran occupies a unique parameter space that cannot be approximated by generic furan derivatives without altering reaction yields, analytical signals, or flavor authenticity [4].

2-Acetylfuran Quantitative Differentiation Evidence: Comparator-Based Performance Data


Conformational Isomerism Distinguishes 2-Acetylfuran from 2-Acetyl-5-methylfuran in Polar and Nonpolar Solvents

The s-cis–trans isomerism of 2-acetylfuran (AF) was analyzed and compared with 2-acetyl-5-methylfuran (AMF) using IR and NMR spectroscopies alongside theoretical calculations [1]. In the less polar solvent CH₂Cl₂, the O,O-trans conformers predominate for both compounds; however, in the more polar solvent CH₃CN, the equilibrium shifts toward a slight predominance of O,O-cis conformers for both compounds, with the shift magnitude differing between AF and AMF due to the methyl substituent at the 5-position of AMF altering the electronic environment and hyperconjugative interactions [1]. Low-temperature ¹³C NMR spectra in CD₂Cl₂ at approximately -75 °C revealed pairs of signals for each carbon for both compounds, confirming a high energy barrier for cis–trans interconversion and a large predominance of trans isomers that decreases in acetone-d₆ [1].

Conformational analysis Spectroscopy Computational chemistry

Oxidation Rate Comparison: 2-Acetylfuran vs. 5-Methyl-2-acetylfuran with Hydrogen Peroxide

A comparative study evaluated the oxidation rates of 2-acetylfuran, 5-methyl-2-acetylfuran, furfural, and 5-methylfurfural using hydrogen peroxide as the oxidizing agent [1]. The presence of the methyl substituent at the 5-position of the furan ring in 5-methyl-2-acetylfuran alters the electronic density of the heteroaromatic system, resulting in a measurable difference in oxidation rate compared to unsubstituted 2-acetylfuran [1]. Additionally, the intermediate and final oxidation products were determined for each compound, revealing distinct reaction pathways that are substrate-specific [1].

Oxidation kinetics Heterocyclic chemistry Reaction mechanism

Photoionization Cross Section Distinguishes 2-Acetylfuran from 2-Ethylfuran in Combustion Diagnostics

Absolute photoionization cross sections of 2-ethylfuran, 2-acetylfuran, and furfural were measured for the first time, including partial ionization cross sections for dissociative ionized fragments [1]. This study, conducted to support combustion modeling of furanic biofuels, provides compound-specific ionization data that enable quantitative differentiation of these structurally similar furan derivatives in complex combustion environments [1]. The carbonyl group in 2-acetylfuran imparts a distinct photoionization signature compared to the ethyl substituent in 2-ethylfuran, with measurable differences in both absolute cross sections and fragmentation patterns [1].

Combustion chemistry Biofuel Photoionization mass spectrometry

Catalytic Hydrogenation Yield: 2-Acylfuran Homologs Achieve up to 95% Yield over Skeletal Cu-Al at 220°C

A systematic study on the catalytic reduction of carbonyl- and hydroxy-containing furan compounds demonstrated that 2-acylfuran homologs, including 2-acetylfuran, were reduced in yields of up to 95% to the corresponding furan homologs via hydrogenation using a flow method over skeletal Cu-Al catalyst at 220 °C [1]. Under these optimized conditions, the reaction pathway selectively preserves the furan ring while reducing the carbonyl moiety, enabling the preparation of 2-alkylfurans such as 2-methyl-5-propylfuran, 2-ethyl-3,5-dimethylfuran, and 2,3-diethyl-5-methylfuran [1]. In contrast, hydrogenation over Pt-C or skeletal Ni-Al under identical flow conditions (220 °C) leads to competing hydrogenolysis of the C–O bond, producing aliphatic ketones rather than furan homologs [1].

Catalytic hydrogenation Flow chemistry Furan derivatives

Maillard Reaction Formation: 2-Acetylfuran Production Varies with Monosaccharide Type and Amino Acid System

The formation of 2-acetylfuran in Maillard reaction systems is quantitatively dependent on both the carbohydrate precursor and the amino acid composition [1][2]. In a comparative study, 2′-fucosyllactose (2′-FL) yielded greater amounts of 2-acetylfuran, 2-furfural, 5-methylfurfural, and furfuryl alcohol than other monosaccharides tested [1]. Furthermore, in glucose (Glc) or fructose (Fru) model systems, 2-acetylfuran formation was higher in Glc (or Fru)/L-Lys and Glc (or Fru)/D-Lys systems at pH 7.0, whereas at pH 4.0, formation was higher in Glc (or Fru)/Gly and Glc (or Fru)/L-Asn systems [2]. These findings demonstrate that 2-acetylfuran generation follows compound-specific kinetics that cannot be predicted from class-level assumptions about furan derivative formation.

Maillard reaction Flavor chemistry Food science

Synthetic Reactivity Contrast: 2-Acetylfuran vs. 2-Acetylthiophene in Spirooxindole Synthesis

In the synthesis of polysubstituted spiropyrrolidines via three-component 1,3-dipolar cycloaddition, the use of enones derived from 2-acetylfuran, 2-acetylthiophene, and 2-acetylpyrrole produced markedly different reaction outcomes [1]. Specifically, the use of enones obtained from 2-acetylthiophene resulted in an increase in reaction time, whereas enones from 2-acetylfuran led to significant resinification of the reaction mixture [1]. This differential reactivity underscores that the heteroatom in the five-membered aromatic ring (oxygen in furan vs. sulfur in thiophene vs. nitrogen in pyrrole) fundamentally alters the electronic properties and reaction trajectory of the acetyl-substituted heterocycle.

Spiroheterocycle synthesis 1,3-Dipolar cycloaddition Medicinal chemistry

2-Acetylfuran Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Synthetic Intermediate for Pharmaceutical Manufacturing

2-Acetylfuran serves as a critical building block in the synthesis of fine chemicals and pharmaceuticals, most notably in the production of the generic cephalosporin antibiotic cefuroxime [11]. The compound's acetyl group at the 2-position provides a reactive handle for condensation reactions, including aldol condensations and chalcone formation, enabling the construction of bis-furanyl-chalcone derivatives with demonstrated anticancer activity . The selective Cu-Al catalyzed hydrogenation yielding up to 95% of furan homologs offers a validated synthetic pathway for downstream functionalization while preserving the furan ring architecture [12].

Biomass-Derived Platform Chemical and Biofuel Research

With the development of synthetic methods from renewable feedstocks, 2-acetylfuran has emerged as a potential biomass-derived fuel and platform chemical [11]. The compound can be formed from lignocellulosic biomass and via Cr³⁺-catalyzed dehydration of 6-deoxyhexoses such as rhamnose and fucose . Its distinct absolute photoionization cross section, experimentally measured alongside 2-ethylfuran and furfural, makes it a quantifiable component in combustion diagnostics and kinetic modeling of furanic biofuels [12].

Flavor and Fragrance Formulation

2-Acetylfuran is valued in the flavor and fragrance industry for its sweet, nutty, caramel-like aroma profile, functioning as an impact note at typical use levels of 0.1 to 5 ppm in finished food products [11]. Its sensory character, described as sweet balsam almond cocoa caramel coffee, distinguishes it from other acylfurans such as 2-propionylfuran and 2-acetyl-5-methylfuran, which are documented as aroma components in coffee, rum, and roasted potatoes with distinct odor profiles [12]. The compound's formation via Maillard reaction pathways—quantitatively dependent on precursor composition and pH—enables its use as an authentic flavor ingredient in processed foods [10].

Fragment-Based Drug Discovery and Medicinal Chemistry

As a fragment molecule, 2-acetylfuran serves as a versatile scaffold for molecular splicing, extension, and modification in drug discovery programs [11]. Its furan ring provides a bioisosteric replacement for phenyl rings in certain pharmacophores, as demonstrated by studies showing that 2-acetylfuran analogues can substitute for 3-methylisoxazole moieties in antipicornaviral series with remarkable similarity in potency and spectrum of activity . However, synthetic chemists must account for compound-specific reactivity: enones derived from 2-acetylfuran exhibit resinification in spirooxindole syntheses, whereas those from 2-acetylthiophene prolong reaction times [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetylfuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.